molecular formula C15H16N4O2 B2796412 N-(1-Cyanoethyl)-N-methyl-2-(1-methylpyrazol-4-yl)oxybenzamide CAS No. 2418708-36-6

N-(1-Cyanoethyl)-N-methyl-2-(1-methylpyrazol-4-yl)oxybenzamide

Cat. No. B2796412
CAS RN: 2418708-36-6
M. Wt: 284.319
InChI Key: LFAOPOJBSCLUBE-UHFFFAOYSA-N
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Description

N-(1-Cyanoethyl)-N-methyl-2-(1-methylpyrazol-4-yl)oxybenzamide, commonly known as CMPO, is an organic compound used as an extractant for the separation of actinides and lanthanides in nuclear fuel reprocessing. It is a yellow solid that has a characteristic odor and is soluble in organic solvents. CMPO has been extensively studied due to its unique properties and application in nuclear fuel reprocessing.

Mechanism Of Action

The mechanism of action of CMPO involves the formation of a complex between the CMPO molecule and the metal ion. This complex is then extracted into an organic solvent, where it can be separated from other metal ions. The selectivity of CMPO for actinides and lanthanides is due to the size and charge of these ions, which allows for the formation of stable complexes with the CMPO molecule.
Biochemical and Physiological Effects:
CMPO has not been extensively studied for its biochemical and physiological effects, as it is primarily used in the nuclear industry. However, studies have shown that CMPO is not toxic to human cells at low concentrations.

Advantages And Limitations For Lab Experiments

The main advantages of using CMPO in lab experiments are its high selectivity and efficiency in the extraction of actinides and lanthanides. However, CMPO is not suitable for the extraction of other metals, and its use can result in the generation of radioactive waste.

Future Directions

Future research on CMPO could focus on the development of new chelating agents based on the structure of CMPO for the treatment of metal toxicity. Additionally, research could be conducted on the use of CMPO in the extraction of other metals, such as rare earth elements, from industrial waste streams. Finally, research could be conducted on the use of CMPO in the development of new nuclear fuel reprocessing methods that are more efficient and generate less waste.

Synthesis Methods

CMPO can be synthesized using various methods, including the reaction of 2-hydroxybenzamide with 1-methyl-4-pyrazolylacetonitrile, followed by methylation using dimethyl sulfate. Another method involves the reaction of 2-hydroxybenzamide with 1-methyl-4-pyrazolylacetonitrile in the presence of sodium hydride, followed by methylation using methyl iodide.

Scientific Research Applications

CMPO is widely used in the nuclear industry for the extraction of actinides and lanthanides from spent nuclear fuel. It has been extensively studied for its high selectivity and efficiency in the separation of these elements. CMPO has also been used in the synthesis of new chelating agents for the treatment of metal toxicity.

properties

IUPAC Name

N-(1-cyanoethyl)-N-methyl-2-(1-methylpyrazol-4-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-11(8-16)19(3)15(20)13-6-4-5-7-14(13)21-12-9-17-18(2)10-12/h4-7,9-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAOPOJBSCLUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N(C)C(=O)C1=CC=CC=C1OC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanoethyl)-N-methyl-2-(1-methylpyrazol-4-yl)oxybenzamide

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